

RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor

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Compound of Interest

Compound Name: **RBN012759**

Cat. No.: **B15605595**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **RBN012759**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, immunology, and drug discovery.

Core Molecular and Physical-Chemical Properties

RBN012759 is a synthetic organic small molecule designed for high potency and selectivity against PARP14.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₃ FN ₂ O ₃ S	[1] [3] [4]
Molecular Weight	378.46 g/mol	[3] [4]
CAS Number	2360851-29-0	[1] [3]
Formal Name	7-(cyclopropylmethoxy)-5-fluoro-2-[(<i>trans</i> -4-hydroxycyclohexyl)thio]methyl]-4(3H)-quinazolinone	[1]
Appearance	Solid powder	[4]
Purity	≥98%	[1]
Solubility	Soluble in DMSO	[1]

Mechanism of Action and Biological Activity

RBN012759 is a highly potent and selective inhibitor of the catalytic activity of PARP14.[\[5\]](#) PARP14 is a mono-ADP-ribosyltransferase that has been implicated in promoting protumor macrophage polarization and suppressing antitumor inflammatory responses, primarily through its role in modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[\[5\]](#)

By inhibiting PARP14, **RBN012759** can reverse the IL-4-driven protumor gene expression in macrophages.[\[5\]](#) This leads to a less immunosuppressive tumor microenvironment and can induce an inflammatory response, suggesting its potential as a therapeutic agent in immuno-oncology.[\[5\]](#)

Inhibitory Activity and Selectivity

RBN012759 demonstrates exceptional potency against PARP14 and high selectivity over other members of the PARP family.

Target	IC ₅₀ (nM)	Selectivity	Reference
Human PARP14	< 3	-	[4][6]
Mouse PARP14	5	-	[6]
Other PARP family members (monoPARPs)	-	>300-fold	[4][5]
Other PARP family members (polyPARPs)	-	>1000-fold	[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of **RBN012759**.

PARP14 Inhibition Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP14 and the inhibitory effect of compounds like **RBN012759**.

- Plate Preparation: A 96-well plate is coated with histone proteins.
- Enzyme Reaction: Recombinant PARP14 enzyme is incubated with a biotinylated NAD⁺ substrate mixture in an optimized assay buffer. Test compounds (e.g., **RBN012759**) are added at various concentrations.
- Detection: Streptavidin-HRP is added, followed by an ELISA ECL substrate.
- Data Acquisition: The resulting chemiluminescence, which is proportional to PARP14 activity, is measured using a chemiluminescence reader. A decrease in signal in the presence of the test compound indicates inhibition.

Macrophage Polarization and Gene Expression Analysis

This protocol assesses the effect of **RBN012759** on macrophage polarization, a key aspect of its immunomodulatory activity.

- Macrophage Differentiation: Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).
- Polarization: Differentiated macrophages (M0) are polarized towards a protumor (M2-like) phenotype by stimulation with IL-4.
- Treatment: Polarized macrophages are treated with varying concentrations of **RBN012759** or a vehicle control (DMSO).
- Gene Expression Analysis: After a suitable incubation period, RNA is extracted from the macrophages. The expression levels of key genes associated with M2 polarization (e.g., CCL13, CCL19, CXCL11) are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing to determine the effect of **RBN012759** on reversing the M2 phenotype.^[1]

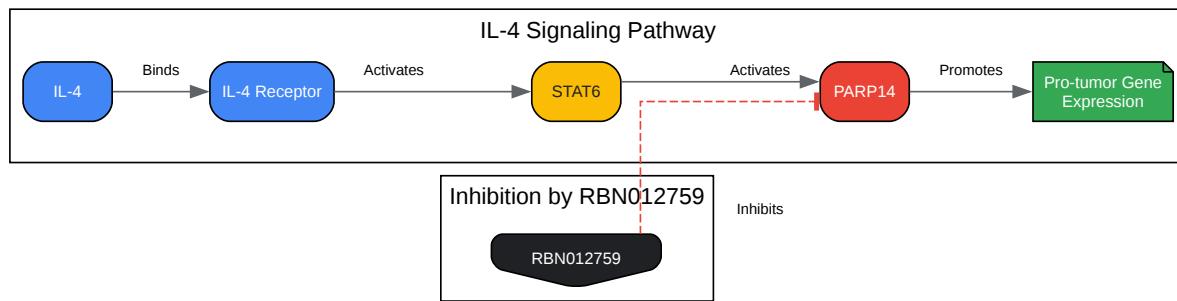
In Vivo Mouse Model Studies

These experiments evaluate the efficacy and tolerability of **RBN012759** in a living organism.

- Animal Model: C57BL/6 mice are often used.
- Administration: **RBN012759** is administered orally (p.o.) at specified doses (e.g., 300 mg/kg or 500 mg/kg) twice daily (BID) for a set duration, such as 7 days.
- Pharmacokinetic Analysis: Plasma samples are collected at various time points to determine the concentration of **RBN012759** using liquid chromatography-mass spectrometry (LC-MS), providing data on its bioavailability and half-life.
- Pharmacodynamic Analysis: Tissues or tumors are collected to assess the in vivo target engagement, for instance, by measuring the levels of PARP14 protein or downstream signaling molecules.
- Efficacy Assessment: In tumor models, tumor growth is monitored over time to evaluate the antitumor efficacy of the compound.

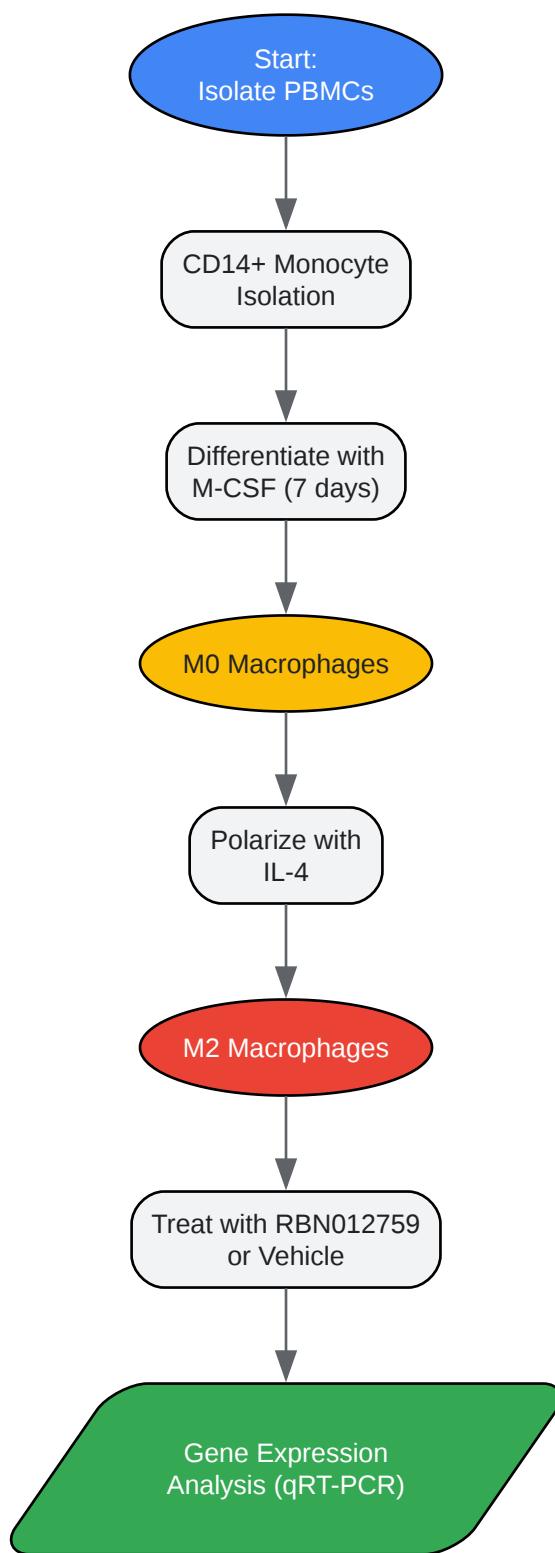
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.



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Caption: Mechanism of **RBN012759** in inhibiting the IL-4 signaling pathway.



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Caption: Workflow for macrophage polarization and treatment with **RBN012759**.

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